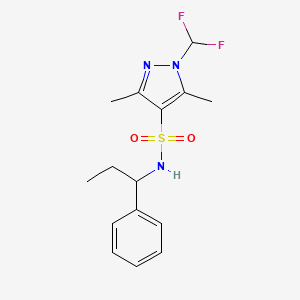![molecular formula C21H27BrN2O2 B10941894 3-[(4-bromophenoxy)methyl]-N-[1-(diethylamino)propan-2-yl]benzamide](/img/structure/B10941894.png)
3-[(4-bromophenoxy)methyl]-N-[1-(diethylamino)propan-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Bromophenoxy)methyl]-N-[1-(diethylamino)propan-2-yl]benzamide is a synthetic organic compound with the molecular formula C21H27BrN2O2 It is characterized by the presence of a bromophenoxy group, a diethylamino group, and a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-bromophenoxy)methyl]-N-[1-(diethylamino)propan-2-yl]benzamide typically involves the following steps:
Formation of the Bromophenoxy Intermediate: The reaction begins with the bromination of phenol to form 4-bromophenol. This is followed by the reaction of 4-bromophenol with formaldehyde to yield 4-bromophenoxymethyl alcohol.
Amidation Reaction: The 4-bromophenoxymethyl alcohol is then reacted with benzoyl chloride in the presence of a base to form the benzamide intermediate.
Introduction of the Diethylamino Group: The final step involves the reaction of the benzamide intermediate with 1-(diethylamino)propan-2-amine under appropriate conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the bromophenoxy group, potentially converting it to a phenoxy group.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Phenoxy derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-[(4-Bromophenoxy)methyl]-N-[1-(diethylamino)propan-2-yl]benzamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biological Studies: The compound is used in studies investigating its effects on cellular processes and its potential as a therapeutic agent.
Materials Science: It is utilized in the synthesis of novel materials with specific properties, such as polymers and coatings.
Industrial Applications: The compound finds use in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-[(4-bromophenoxy)methyl]-N-[1-(diethylamino)propan-2-yl]benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The bromophenoxy group may facilitate binding to hydrophobic pockets, while the diethylamino group can interact with polar or charged residues. This compound may modulate the activity of its targets, leading to various biological effects.
Comparison with Similar Compounds
- 3-[(4-Chlorophenoxy)methyl]-N-[1-(diethylamino)propan-2-yl]benzamide
- 3-[(4-Fluorophenoxy)methyl]-N-[1-(diethylamino)propan-2-yl]benzamide
- 3-[(4-Methylphenoxy)methyl]-N-[1-(diethylamino)propan-2-yl]benzamide
Comparison:
- Uniqueness: The presence of the bromine atom in 3-[(4-bromophenoxy)methyl]-N-[1-(diethylamino)propan-2-yl]benzamide imparts unique reactivity and binding properties compared to its chloro, fluoro, and methyl analogs. Bromine’s larger size and different electronic properties can influence the compound’s interactions and reactivity.
- Reactivity: The bromine atom can participate in specific substitution reactions that may not be as favorable with chlorine, fluorine, or methyl groups.
Properties
Molecular Formula |
C21H27BrN2O2 |
|---|---|
Molecular Weight |
419.4 g/mol |
IUPAC Name |
3-[(4-bromophenoxy)methyl]-N-[1-(diethylamino)propan-2-yl]benzamide |
InChI |
InChI=1S/C21H27BrN2O2/c1-4-24(5-2)14-16(3)23-21(25)18-8-6-7-17(13-18)15-26-20-11-9-19(22)10-12-20/h6-13,16H,4-5,14-15H2,1-3H3,(H,23,25) |
InChI Key |
XLLRXJJWTMYBJH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(C)NC(=O)C1=CC=CC(=C1)COC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-3-[3-(5-methyl-1H-pyrazol-1-yl)propyl]thiourea](/img/structure/B10941812.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B10941819.png)
![9-Ethyl-8-methyl-2-{5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-yl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10941824.png)
![N-[1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-yl]-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10941826.png)
![1-ethyl-3-methyl-6-(4-methylphenyl)-N-(3-phenyl-1,2-oxazol-5-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10941856.png)
![ethyl 2-{[({(4E)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-1-ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10941862.png)
![N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-2-{[3-cyano-4-methyl-6-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B10941863.png)
![ethyl 7-(1,3-dimethyl-1H-pyrazol-4-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B10941867.png)

![6-bromo-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10941871.png)
![(7Z)-3-[chloro(difluoro)methyl]-6-phenyl-7-(thiophen-2-ylmethylidene)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B10941877.png)
![1-ethyl-N-[4-(1H-indol-1-yl)phenyl]-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10941884.png)
![1-[(2-fluorophenoxy)methyl]-N-(5-methyl-1,2-oxazol-3-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10941888.png)
![methyl 2-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B10941890.png)
